molecular formula C23H42O11 B1669541 5-Cyclohexyl-1-pentyl-beta-D-maltoside CAS No. 250692-65-0

5-Cyclohexyl-1-pentyl-beta-D-maltoside

Cat. No. B1669541
CAS RN: 250692-65-0
M. Wt: 494.6 g/mol
InChI Key: RVTGFZGNOSKUDA-ZNGNCRBCSA-N
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Description

5-Cyclohexyl-1-pentyl-beta-D-maltoside, also known as CYMAL-5, is a type of glycosidic surfactant . It is a non-ionic detergent that has been used for membrane protein extraction or membrane protein crystallization in X-ray crystallography studies . This compound belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides .


Molecular Structure Analysis

The molecular formula of 5-Cyclohexyl-1-pentyl-beta-D-maltoside is C23H42O11 . Its average weight is 494.573 and its monoisotopic weight is 494.272712186 .


Physical And Chemical Properties Analysis

5-Cyclohexyl-1-pentyl-beta-D-maltoside is a detergent for the purification and crystallization of membrane-bound proteins in their native structure . It is more hydrophobic and has a higher critical micelle concentration (CMC) than the corresponding linear chain analog (C23) .

Scientific Research Applications

Solubilization of Membrane Proteins

Cymal-5 is widely used for the solubilization of membrane proteins from lipid bilayers . This allows for the extraction and study of these proteins in solution .

Stabilization of Biomolecules

Cymal-5 is designed for the stabilization and manipulation of biomolecules, particularly membrane proteins . It helps to preserve their native structure and functionality .

Protein Purification

Cymal-5 is often utilized in protein purification . Its solubilization efficiency allows for the extraction of intact protein complexes .

Structural Biology Studies

Cymal-5 is used in structural biology studies . It provides efficient solubilization of membrane proteins, which is crucial for their structural analysis .

Crystallization

Cymal-5 can be employed in crystallization experiments . It helps in the formation of protein crystals for X-ray crystallography .

Spectroscopy

Cymal-5 is used in various spectroscopic techniques . It helps in the study of the interaction of matter with electromagnetic radiation .

High-Throughput In-Gel Protein Digestion

Cymal-5 has been evaluated as a novel additive in a high-throughput in-gel protein digestion system . This application is particularly useful in proteomics research .

Enhanced Hydrophobicity and Solubilization Properties

Cymal-5 has a specific combination of a cyclohexyl and pentyl alkyl chain attached to the maltose moiety . This enhances the detergent’s hydrophobicity, solubilization properties, and interactions with certain types of membrane proteins .

Mechanism of Action

Target of Action

The primary targets of 5-Cyclohexyl-1-pentyl-beta-D-maltoside, also known as Cymal-5, are membrane proteins . Membrane proteins play a crucial role in various biological processes, including signal transduction, transport of molecules, and cell adhesion. Cymal-5 is designed to interact with these proteins, enabling their solubilization, stabilization, and manipulation .

Mode of Action

Cymal-5 interacts with membrane proteins by solubilizing them from lipid bilayers, allowing for their extraction and study in solution . The compound has a specific combination of a cyclohexyl and pentyl alkyl chain attached to the maltose moiety, which enhances its hydrophobicity, solubilization properties, and interactions with certain types of membrane proteins .

Pharmacokinetics

It’s known that the compound has a critical micelle concentration (cmc) of approximately 24-50 mM , which can influence its bioavailability and efficacy.

Result of Action

Cymal-5 is often utilized for the solubilization and stabilization of membrane protein complexes . Its solubilization efficiency allows for the extraction of intact complexes, helping to preserve their native structure and functionality . This makes Cymal-5 a valuable tool in protein purification, structural biology studies, and other research involving membrane proteins .

Action Environment

The specific solubilization efficiency of Cymal-5 can vary depending on the specific protein, its structural features, and the experimental conditions . Therefore, environmental factors such as temperature, pH, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability .

Future Directions

5-Cyclohexyl-1-pentyl-beta-D-maltoside has been used in the study of membrane proteins, particularly in their extraction and crystallization . It is likely to continue to be a useful tool in such research areas.

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(5-cyclohexylpentoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42O11/c24-11-14-16(26)17(27)19(29)23(32-14)34-21-15(12-25)33-22(20(30)18(21)28)31-10-6-2-5-9-13-7-3-1-4-8-13/h13-30H,1-12H2/t14-,15-,16-,17+,18-,19-,20-,21-,22-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVTGFZGNOSKUDA-ZNGNCRBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CCCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416123
Record name CYMAL-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclohexyl-1-pentyl-beta-D-maltoside

CAS RN

250692-65-0
Record name Cyclohexyl-pentyl-maltoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04664
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CYMAL-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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